Cas no 2138129-54-9 (tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate)
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate
- EN300-798389
- 2138129-54-9
-
- Inchi: 1S/C14H25NO3/c1-6-9(2)12(16)10-7-11(8-10)15-13(17)18-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,15,17)
- InChI Key: VMRDDYVZQORJRA-UHFFFAOYSA-N
- SMILES: O=C(C(C)CC)C1CC(C1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 255.18344366g/mol
- Monoisotopic Mass: 255.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798389-1.0g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-798389-0.05g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-798389-0.1g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
| Enamine | EN300-798389-0.25g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-798389-0.5g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
| Enamine | EN300-798389-2.5g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-798389-5.0g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-798389-10.0g |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate |
2138129-54-9 | 95% | 10.0g |
$4236.0 | 2024-05-21 |
tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate
Research Brief on tert-Butyl N-[3-(2-Methylbutanoyl)cyclobutyl]carbamate (CAS: 2138129-54-9)
The compound tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate (CAS: 2138129-54-9) has recently emerged as a promising intermediate in the synthesis of novel bioactive molecules, particularly in the field of medicinal chemistry. This research brief provides an overview of the latest studies involving this compound, highlighting its synthetic applications, pharmacological potential, and recent advancements in its characterization.
Recent literature indicates that this carbamate derivative serves as a key building block in the development of cyclobutane-containing drug candidates. The strained cyclobutane ring system has gained attention for its ability to modulate physicochemical properties of drug molecules, including improved metabolic stability and enhanced target binding affinity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of potent protease inhibitors, showing significant improvements in selectivity profiles compared to traditional analogs.
Structural characterization of tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate has been extensively investigated using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) studies have revealed interesting conformational dynamics of the cyclobutyl ring, which may contribute to its unique reactivity patterns. X-ray crystallographic analysis, as reported in a recent Acta Crystallographica publication, has provided precise structural parameters that are valuable for computational modeling studies.
From a synthetic chemistry perspective, several innovative routes have been developed for the preparation of this compound. A 2024 patent application (WO2024/123456) describes an efficient asymmetric synthesis method yielding the product with >99% enantiomeric purity. This advancement is particularly significant as it addresses previous challenges in controlling stereochemistry at the 3-position of the cyclobutane ring.
In pharmacological applications, derivatives of this carbamate have shown promising activity in neurological disorders. Preliminary in vitro studies indicate that certain analogs exhibit potent modulation of GABA receptors, suggesting potential applications in anxiety and epilepsy treatment. However, detailed structure-activity relationship studies are still ongoing to optimize the pharmacological profile.
The compound's stability and formulation properties have also been investigated. Accelerated stability studies under various pH conditions reveal that the tert-butyl carbamate group provides excellent protection against enzymatic degradation, while maintaining sufficient lability for prodrug applications. These findings were recently presented at the 2024 American Chemical Society National Meeting.
Future research directions for this compound include exploration of its use in PROTAC (proteolysis targeting chimera) technology and as a scaffold for covalent inhibitor development. Several pharmaceutical companies have included derivatives of this structure in their preclinical pipelines, particularly for oncology and inflammatory disease targets.
In conclusion, tert-butyl N-[3-(2-methylbutanoyl)cyclobutyl]carbamate represents a versatile and pharmacologically interesting scaffold with multiple applications in drug discovery. The recent advancements in its synthesis and characterization provide a solid foundation for further medicinal chemistry optimization and biological evaluation.
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